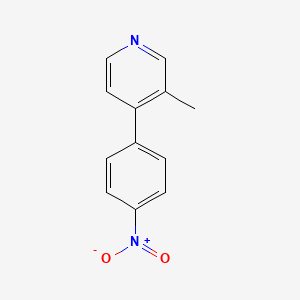
Pyridine, 3-methyl-4-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-methyl-4-(4-nitrophenyl)-: is an organic compound that belongs to the class of nitrophenyl-substituted pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the third position and a nitrophenyl group at the fourth position. It is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of 3-methyl-4-phenylpyridine: The compound can be synthesized by nitrating 3-methyl-4-phenylpyridine using a mixture of concentrated nitric acid and sulfuric acid.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between 3-methyl-4-bromopyridine and 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of Pyridine, 3-methyl-4-(4-nitrophenyl)- often involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Biology and Medicine:
Antimicrobial and Antiviral Agents: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets and inhibit microbial growth.
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
作用机制
The mechanism of action of Pyridine, 3-methyl-4-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways . The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a versatile agent in both biological and chemical systems .
相似化合物的比较
- Pyridine, 3-methyl-4-phenyl-
- Pyridine, 3-methyl-4-(3-nitrophenyl)-
- Pyridine, 3-methyl-4-(2-nitrophenyl)-
Comparison:
- Pyridine, 3-methyl-4-(4-nitrophenyl)- is unique due to the position of the nitro group, which significantly influences its reactivity and interaction with biological targets. The para-nitro substitution enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution and redox reactions compared to its meta- and ortho-substituted analogs .
属性
CAS 编号 |
113120-10-8 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
3-methyl-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-8-13-7-6-12(9)10-2-4-11(5-3-10)14(15)16/h2-8H,1H3 |
InChI 键 |
VQIULPHPBKAKOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


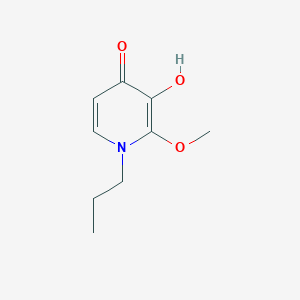
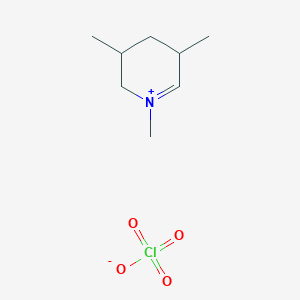
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)

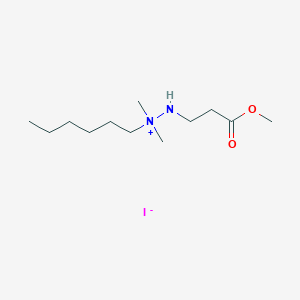
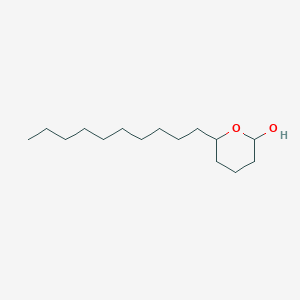
![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
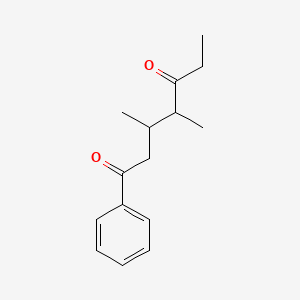
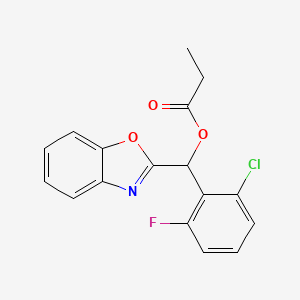
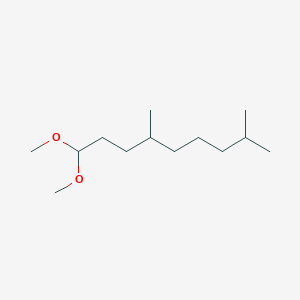
dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
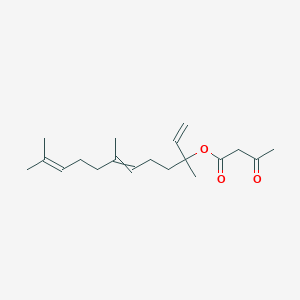
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
